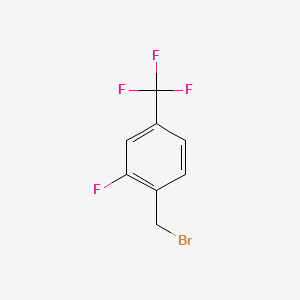

2-Fluoro-4-(trifluoromethyl)benzyl bromide

Descripción general

Descripción

2-Fluoro-4-(trifluoromethyl)benzyl bromide is an organic fluorinated compound with the molecular formula C8H5BrF4. It is known for its unique chemical properties, which make it a valuable building block in organic synthesis . The presence of both fluorine and bromine atoms in its structure significantly influences its reactivity and applications in various fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-4-(trifluoromethyl)benzyl bromide typically involves the bromination of 2-Fluoro-4-(trifluoromethyl)toluene. This reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, reaction time, and the use of efficient purification techniques to isolate the desired product .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

This compound undergoes nucleophilic substitution at the benzyl bromide position, facilitated by the electron-withdrawing trifluoromethyl group, which enhances the electrophilicity of the benzyl carbon.

Key reactions and conditions:

-

Amine substitution:

Conversion of the bromide to amine derivatives (e.g., benzylamine) via nucleophilic displacement. For example, treatment with sodium azide (NaN₃) in dimethyl sulfoxide (DMSO) yields benzyl azide intermediates, which can be reduced to amines .

Example:

Conditions: Polar aprotic solvents (e.g., DMSO), room temperature . -

Thiol substitution:

Reaction with potassium thiolate (RS⁻) in acetonitrile forms benzyl sulfides.

Example:

Conditions: 0°C to room temperature .

Table 1: Nucleophilic Substitution Reagents and Yields

| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| NaN₃ | DMSO | 25–50 | 85–90 | |

| RS⁻ | Acetonitrile | 0–25 | 78–82 |

Electrophilic Aromatic Substitution

The fluorine and trifluoromethyl groups direct electrophilic substitution to the para position of the benzyl ring.

Key reactions:

-

Bromination:

Treatment with bromine (Br₂) in the absence of Lewis acids results in regioselective bromination.

Example:

Conditions: 25–100°C, no Lewis acid catalyst . -

Nitration:

Nitration with nitrous acid (HNO₂) forms nitro-substituted derivatives.

Example:

Conditions: 30–110°C .

Table 2: Electrophilic Substitution Reactivity

| Reaction Type | Reagent | Position (para/metadirected) | Reference |

|---|---|---|---|

| Bromination | Br₂ | Para | |

| Nitration | HNO₂ | Meta |

Cross-Coupling Reactions

The compound is a versatile aryl bromide in metal-catalyzed cross-coupling reactions.

Suzuki–Miyaura Reaction:

It couples with organoboron reagents under palladium catalysis to form biaryl compounds.

Example:

Conditions: Pd(PPh₃)₄, Na₂CO₃, 80°C.

Table 3: Cross-Coupling Efficiency

| Coupling Type | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄ | 75–85 |

Functional Group Transformations

The bromide group can undergo oxidative or reductive transformations:

-

Oxidation:

Conversion to benzyl alcohol or carboxylic acid using KMnO₄ or CrO₃.

Example:

Conditions: Acidic medium, 60°C. -

Reduction:

Reduction to benzyl fluoride using LiAlH₄.

Example:

Conditions: THF, 0°C.

Table 4: Functional Group Transformation Yields

| Reaction Type | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄ | Benzyl alcohol | 70–75 | |

| Reduction | LiAlH₄ | Benzyl fluoride | 80–85 |

Synthetic Pathways

The compound is prepared via bromination of 2-fluoro-4-(trifluoromethyl)toluene using Br₂ or NBS in the presence of AIBN .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

- Role : 2-Fluoro-4-(trifluoromethyl)benzyl bromide serves as a crucial building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its unique electronic properties imparted by the fluorine and trifluoromethyl groups.

Synthetic Routes

- Preparation : The compound is typically synthesized via the bromination of 2-Fluoro-4-(trifluoromethyl)toluene. This reaction can be conducted using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions.

Biological Applications

Fluorinated Analogs Development

- Enhancement of Metabolic Stability : In medicinal chemistry, this compound is utilized to create fluorinated analogs of biologically active molecules. These analogs often exhibit enhanced metabolic stability and bioavailability, making them suitable candidates for drug development.

Drug Design

- Pharmacokinetic Properties : The compound plays a significant role in drug design, particularly for synthesizing fluorinated drugs that demonstrate improved pharmacokinetic properties. Its ability to modify the electronic characteristics of drug molecules enhances their efficacy and safety profiles.

Industrial Applications

Production of Specialty Chemicals

- Unique Properties : In industry, this compound is employed in producing specialty chemicals and materials characterized by high thermal stability and resistance to degradation. This makes it suitable for various applications, including polymer synthesis and advanced material production.

Antiproliferative Activity

A study focusing on structurally related compounds demonstrated significant antiproliferative effects against various cancer cell lines. Compounds with similar halogen substitutions exhibited IC50 values comparable to established chemotherapeutics such as doxorubicin, showcasing the potential of this compound in cancer treatment.

Cytotoxic Effects

Research involving thiazole-bearing molecules indicated promising cytotoxic activity against macrophage cell lines (J774A.1) and human colorectal cancer cells (HT-29). The presence of electron-withdrawing groups like trifluoromethyl was critical for enhancing cytotoxicity, further supporting the utility of this compound in medicinal applications.

Mecanismo De Acción

The mechanism of action of 2-Fluoro-4-(trifluoromethyl)benzyl bromide involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing fluorine atoms increases the electrophilicity of the benzyl carbon, making it more susceptible to nucleophilic attack. This property is exploited in various synthetic transformations to introduce fluorinated moieties into target molecules .

Comparación Con Compuestos Similares

- 4-Fluoro-2-(trifluoromethyl)benzyl bromide

- 4-(Trifluoromethyl)benzyl bromide

- 2-Fluoro-3-(trifluoromethyl)benzyl bromide

Comparison: Compared to its analogs, 2-Fluoro-4-(trifluoromethyl)benzyl bromide is unique due to the specific positioning of the fluorine and trifluoromethyl groups, which influence its reactivity and the types of reactions it undergoes. This positional isomerism can lead to differences in the electronic and steric properties, affecting the compound’s behavior in chemical reactions and its applications in various fields .

Actividad Biológica

2-Fluoro-4-(trifluoromethyl)benzyl bromide (C8H5BrF4) is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

This compound possesses a unique chemical structure characterized by the presence of fluorine and bromine substituents on a benzyl ring. Its molecular formula is C8H5BrF4, and it has a molecular weight of approximately 251.03 g/mol. The compound is known to exhibit significant lipophilicity due to the trifluoromethyl group, which can enhance its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Some studies suggest that halogenated benzyl compounds can exhibit antimicrobial properties. The introduction of fluorine atoms may enhance the interaction with microbial membranes, potentially leading to increased permeability and subsequent cell death.

- Enzyme Inhibition : This compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, similar compounds have shown inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission.

- Cytotoxic Effects : Preliminary data indicate that this compound may induce cytotoxicity in various cancer cell lines. The mechanism could involve the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

Toxicity Profile

The toxicity profile of this compound indicates potential hazards associated with exposure:

- Skin and Eye Irritation : The compound is classified as a severe skin and eye irritant. Direct contact can cause burns and damage to mucous membranes, necessitating immediate medical attention .

- Respiratory Effects : Inhalation exposure may lead to respiratory irritation and long-term effects such as reactive airways dysfunction syndrome (RADS), characterized by persistent asthma-like symptoms .

- Carcinogenicity : Current literature does not provide evidence supporting the carcinogenic potential of this compound; however, caution is advised due to its chemical reactivity .

Table 1: Summary of Biological Activities

Research Insights

Recent studies have explored the optimization of fluorinated compounds for enhanced biological activity. For instance, modifications in the molecular structure have been shown to improve aqueous solubility while maintaining or enhancing antiparasitic activity against Plasmodium species, which could be relevant for developing antimalarial therapies .

In another study, the introduction of polar functionalities in similar scaffolds led to improved pharmacokinetic profiles without compromising efficacy against target pathogens . These findings underscore the importance of structural modifications in enhancing the therapeutic potential of fluorinated compounds like this compound.

Propiedades

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF4/c9-4-5-1-2-6(3-7(5)10)8(11,12)13/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQUCRCQNRDHRPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80372151 | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

239087-07-1 | |

| Record name | 1-(Bromomethyl)-2-fluoro-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=239087-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80372151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-4-(trifluoromethyl)benzyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.